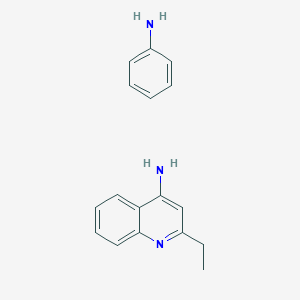

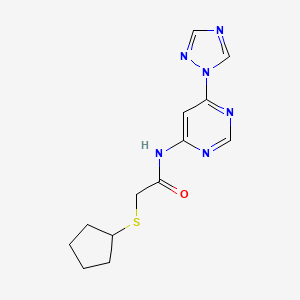

![molecular formula C16H26N2O B2483048 2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol CAS No. 68617-71-0](/img/structure/B2483048.png)

2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol” is a derivative of 2,2,6,6-Tetramethylpiperidine . 2,2,6,6-Tetramethylpiperidine is an organic compound of the amine class. It is a colorless liquid and has a “fishy”, amine-like odor. This amine is used in chemistry as a hindered base .

Synthesis Analysis

The synthesis of 2,2,6,6-Tetramethylpiperidine, a core component of the compound , can be achieved through a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction .Molecular Structure Analysis

The molecular structure of 2,2,6,6-Tetramethylpiperidine, a part of the compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidine is a hindered base used to prepare metallo-amide bases and selective generation of silylketene acetals. It is used in the preparation of hibarimicinone, (Z)-silylketene acetal and 4-substituted quinazoline .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,6,6-Tetramethylpiperidine include a clear liquid appearance, a density of 0.83 g/mL, a melting point of -59 °C, and a boiling point of 152 °C .Wissenschaftliche Forschungsanwendungen

Organic Electronics

This compound can be used in the synthesis of dendrimers that are implemented into a conductive polymer structure. These dendrimers contain two TEMPO fragments and are used in organic electronics due to their electrochemical properties .

Redox Polymers for Organic Radical Batteries

The compound is a building block for the construction of redox polymers for organic radical batteries. The advantages of such polymers in batteries and supercapacitors are their high redox potential and theoretical specific capacity .

Conductive Polymers

The incorporation of TEMPO moieties in the polymer structure is a key challenge in the design of conductive polymers due to their low thermal stability and chemical lability. This compound can be used to attach several TEMPO fragments to the monomeric unit of the conductive polymer .

Synthesis of Hindered Amine Light Stabilizer (HALS)

N,N’-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA), also known as hexanediamine piperidine is an important intermediate for producing hindered amine light stabilizer. This compound can improve the performance of plastics in strong light environment with low toxicity and excellent synergistic effect .

Continuous-flow Synthesis

An expeditious and efficient continuous-flow process is reported for the synthesis of N,N’-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA). The reaction rate in the flow system has been significantly improved because of enhanced mass transfer .

Preparation of Metallo-amide Bases

2,2,6,6-Tetramethylpiperidine is a hindered base used to prepare metallo-amide bases. It is used in the preparation of hibarimicinone, (Z)-silylketene acetal and 4-substituted quinazoline .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that the compound is a derivative of 2,2,6,6-tetramethylpiperidine , which is an organic compound of the amine class and is used in chemistry as a hindered base .

Mode of Action

Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be used in chemistry as a hindered base . Hindered bases are typically involved in various chemical reactions, including the deprotonation of weak acids.

Biochemical Pathways

Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be involved in the synthesis of various compounds .

Pharmacokinetics

Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be a liquid at room temperature with a density of 083 g/mL . This suggests that it may have good solubility, which could potentially influence its bioavailability.

Result of Action

Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be used in chemistry as a hindered base , suggesting that it may be involved in various chemical reactions.

Action Environment

Its parent compound, 2,2,6,6-tetramethylpiperidine, is known to be sensitive to air , suggesting that the stability of 2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol may also be influenced by exposure to air.

Eigenschaften

IUPAC Name |

2-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-15(2)9-13(10-16(3,4)18-15)17-11-12-7-5-6-8-14(12)19/h5-8,13,17-19H,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXGYJNEVXELQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCC2=CC=CC=C2O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

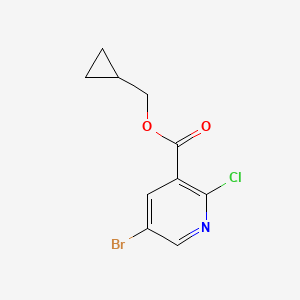

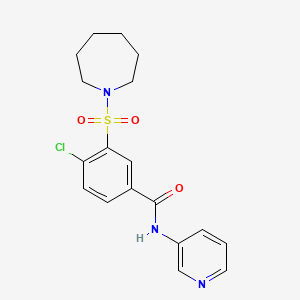

![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2482967.png)

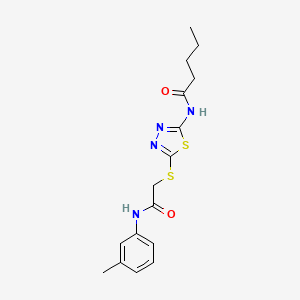

![4-(3,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2482970.png)

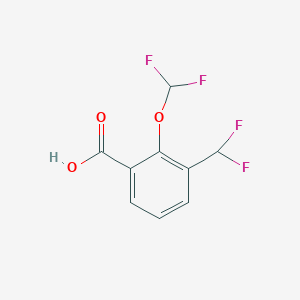

![4-[2-(3-Nitrophenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione](/img/structure/B2482972.png)

![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2482976.png)

![2-(2-(4-chlorophenyl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2482979.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2482984.png)

![N-(2-bromophenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2482986.png)